molecular formula C16H11F3O2 B2434406 7-(Benzyloxy)-3-(trifluoromethyl)benzofuran CAS No. 1394319-42-6

7-(Benzyloxy)-3-(trifluoromethyl)benzofuran

Cat. No.: B2434406
CAS No.: 1394319-42-6
M. Wt: 292.257
InChI Key: WROBUYYZYQGFAK-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-3-(trifluoromethyl)benzofuran is a useful research compound. Its molecular formula is C16H11F3O2 and its molecular weight is 292.257. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Natural Product Preparation

  • Efficient Synthesis for Natural Products : Benzofurans like 7-(Benzyloxy)-3-(trifluoromethyl)benzofuran have been utilized in efficient synthesis pathways, leading to the preparation of naturally occurring compounds such as calebertin, caleprunin A, and caleprunin B. These compounds have been synthesized using novel routes involving intramolecular cyclization of β-substituted olefins (Cruz & Tamariz, 2005).

Chemical Synthesis Techniques

  • Modular Synthesis Approach : The modular approach using Claisen rearrangement and ring-closing metathesis is employed for synthesizing benzofurans, which are key structural elements in natural products and pharmaceuticals. This method has led to the production of phenylpropanoid natural products including benzofurans (Kotha & Solanke, 2022).

  • Facile Route to Benzofuran Derivatives : A general route to 3-((trifluoromethyl)thio)benzofurans has been reported, demonstrating broad functional group tolerance and smooth reactions with 1-methoxy-2-alkynylbenzenes (Sheng, Fan, & Wu, 2014).

Analytical and Spectroscopic Studies

  • Spectroscopic Characterization : N-benzyl-N-ethyl-N-[5-nitro-2-(1,1,3,3-Tetramethylbutylamino)-1-benzofuran-3-yl]amine, a compound related to benzofurans, has been characterized using FT-IR, NMR spectra, and DFT/B3LYP methods, providing insights into its structure and vibrational frequencies (Vessally et al., 2013).

Mechanism of Action

Target of Action

The primary targets of 7-(Benzyloxy)-3-(trifluoromethyl)benzofuran are the cytochrome P450 enzymes CYP1A2 and CYP3A . These enzymes play a crucial role in the metabolism of xenobiotics and endogenous compounds.

Mode of Action

This compound interacts with its targets, the CYP1A2 and CYP3A enzymes, as a fluorogenic substrate . This means it can be metabolized by these enzymes, resulting in a fluorescent product that can be detected and measured.

Biochemical Pathways

The compound is involved in the metabolic pathways mediated by the CYP1A2 and CYP3A enzymes . These pathways are part of the larger cytochrome P450 system, which is responsible for the oxidative metabolism of many drugs and other foreign compounds.

Pharmacokinetics

The pharmacokinetics of this compound are likely to be influenced by its metabolism by the CYP1A2 and CYP3A enzymes . .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as a fluorogenic substrate for CYP1A2 and CYP3A . By being metabolized by these enzymes, it can help to quantify their activity and thus provide insights into the metabolic status of the organism.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the activity of the CYP1A2 and CYP3A enzymes can be affected by various factors, including the presence of other drugs, dietary components, and individual genetic variations .

Properties

IUPAC Name

7-phenylmethoxy-3-(trifluoromethyl)-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3O2/c17-16(18,19)13-10-21-15-12(13)7-4-8-14(15)20-9-11-5-2-1-3-6-11/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WROBUYYZYQGFAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2OC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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